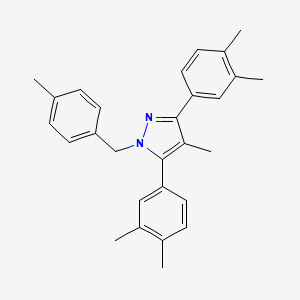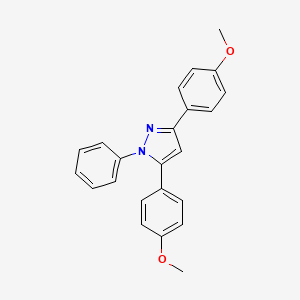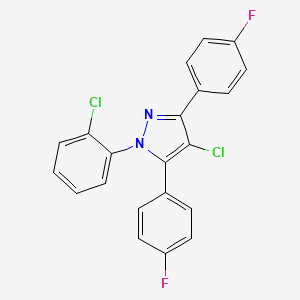![molecular formula C19H18N4O4 B10914393 [3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10914393.png)
[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a nitrophenyl group, an isoxazole ring, and a piperidino methanone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable nitrile oxide and an alkyne.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of an aromatic precursor.
Formation of the Piperidino Methanone Moiety: This step involves the reaction of a piperidine derivative with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro-oxides or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group and isoxazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3-methylisoxazole and 5-nitroisoxazole share structural similarities.
Pyridine Derivatives: Compounds such as 4-pyridylmethanone and 3-nitropyridine are structurally related.
Uniqueness
The uniqueness of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H18N4O4/c1-12-17-15(19(24)22-8-3-2-4-9-22)11-16(20-18(17)27-21-12)13-6-5-7-14(10-13)23(25)26/h5-7,10-11H,2-4,8-9H2,1H3 |
InChI Key |
ILXIETFOCMJPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethylphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10914319.png)
![6-(4-fluorophenyl)-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914326.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B10914330.png)
![N-(2-chloropyridin-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914333.png)
![13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B10914338.png)
![5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914343.png)
![Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10914352.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914355.png)





![3-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10914403.png)
